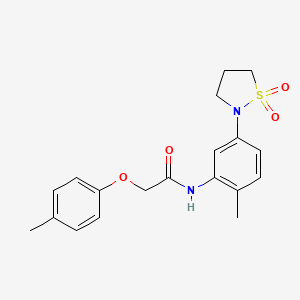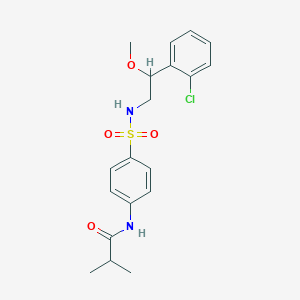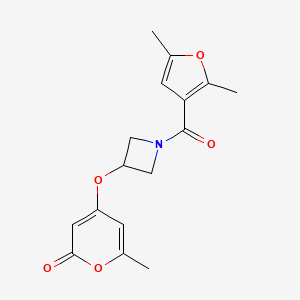
4-((1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, also known as DMAP or 4-((3-Azetidinylcarbonyl)(2,5-dimethylfuran-3-yl)oxy)-6-methyl-2H-pyran-2-one, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DMAP is a heterocyclic compound that contains a pyran ring and an azetidine ring, making it a versatile molecule for use in different chemical reactions.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of various pyrazolone derivatives, including those with structures related to 4-((1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, have been a significant area of research. These compounds have been characterized using various spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, indicating their potential for diverse applications in scientific research (Ghorab, El-Gazzar, & Alsaid, 2014).
Anticancer Properties
Research has shown that certain pyrazolone derivatives exhibit significant anticancer activities. These compounds have been tested against various cancer cell lines, such as the human tumor breast cancer cell line MCF7, demonstrating their potential as therapeutic agents in cancer treatment (Ghorab, El-Gazzar, & Alsaid, 2014).
Antibacterial and Antimicrobial Effects
The antimicrobial properties of azetidinone derivatives and related compounds have been widely studied. These compounds have shown promising antibacterial activities against various strains of microorganisms, indicating their potential use in developing new antibiotics and antimicrobial agents (Chopde, Meshram, & Pagadala, 2012).
Nonlinear Optical Properties
Compounds similar to 4-((1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one have been explored for their nonlinear optical properties. Studies have shown that symmetric derivatives of these compounds exhibit larger hyperpolarizabilities than expected, making them attractive for applications in optical technologies (Moylan et al., 1996).
Antidepressant and Nootropic Potential
Research into Schiff’s bases and azetidinones has revealed their potential as antidepressant and nootropic agents. These compounds have demonstrated significant activity in animal models, suggesting their possible use in treating depression and enhancing cognitive functions (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Potential for Antifeedant Activity
Studies on substituted pyrazolin-5-one derivatives have highlighted their potential as antifeedant agents against agricultural pests. This research suggests their application in developing new pest control methods in agriculture (Patel, Singh, Mandal, & Singh, 2020).
Propiedades
IUPAC Name |
4-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-9-4-12(6-15(18)21-9)22-13-7-17(8-13)16(19)14-5-10(2)20-11(14)3/h4-6,13H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNUPDIOKWTRAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=C(OC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

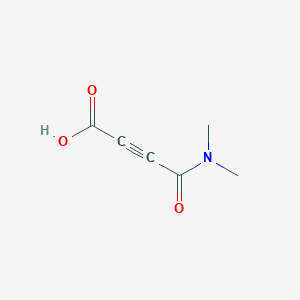
![6-(3-Hydroxypropyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2990258.png)
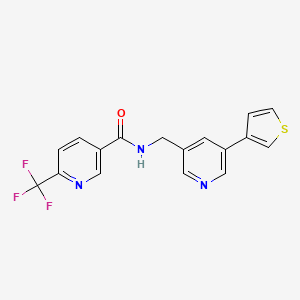
![N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2990263.png)
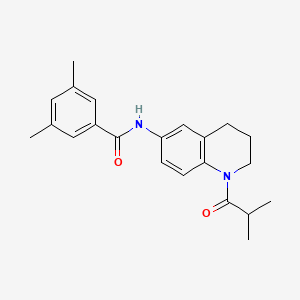
![Methyl 4-({[6-oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarboxylate](/img/structure/B2990265.png)
![(4-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride](/img/structure/B2990266.png)
![4-(benzyloxy)-1-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-indazole](/img/structure/B2990267.png)
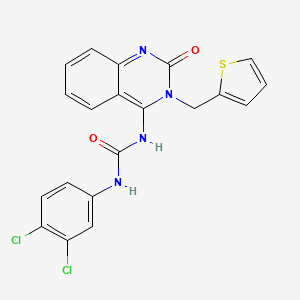
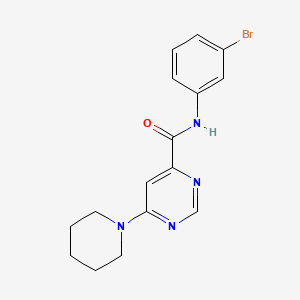
![4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2990273.png)
